molecular formula C26H19N3O5 B13381958 ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate

ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate

Cat. No.: B13381958
M. Wt: 453.4 g/mol
InChI Key: YMGNIIOIAIJUHN-NBVRZTHBSA-N
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Description

Ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate is a complex organic compound with the molecular formula C26H19N3O5 This compound is notable for its intricate structure, which includes an indole core, a naphthyl group, and a pyrimidinylidene moiety

Preparation Methods

The synthesis of ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-naphthylamine with ethyl 2-bromoacetate to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts.

Scientific Research Applications

Ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The indole core and naphthyl group allow it to bind to proteins and enzymes, modulating their activity. The pyrimidinylidene moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

When compared to similar compounds, ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

ethyl (3E)-3-[(6-hydroxy-1-naphthalen-1-yl-2,4-dioxopyrimidin-5-yl)methylidene]indole-2-carboxylate

InChI

InChI=1S/C26H19N3O5/c1-2-34-25(32)22-18(17-11-5-6-12-20(17)27-22)14-19-23(30)28-26(33)29(24(19)31)21-13-7-9-15-8-3-4-10-16(15)21/h3-14,31H,2H2,1H3,(H,28,30,33)/b18-14+

InChI Key

YMGNIIOIAIJUHN-NBVRZTHBSA-N

Isomeric SMILES

CCOC(=O)C\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=O)NC3=O)C4=CC=CC5=CC=CC=C54)O

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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